1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJFXLDIDRNTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368225 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475653-98-6 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Reaction Scheme
| Reactants | Catalyst | Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| 2-Hydrazino-4,6-dimethylpyrimidine + β-ketonitrile | p-Toluenesulfonic acid | Solvent-free, mild heating | 40-60% | Efficient ring closure to pyrazole |
This reaction proceeds via nucleophilic attack of the hydrazino group on the β-ketonitrile, followed by cyclization and aromatization to form the pyrazole ring substituted with the pyrimidine moiety. The amino group at the 5-position is introduced through the hydrazino precursor.
One-Pot Acid-Promoted Synthesis
An alternative and efficient method reported involves a one-pot acid-promoted synthesis starting from 1H-pyrazol-5-yl derivatives and cyanamide. This method includes sequential steps of deprotection, imination, acid-promoted heterocyclization, and aromatization, often enhanced by microwave-assisted heating to improve yields and reduce reaction times.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Deprotection | Removal of protecting groups | Acidic medium | Free amino pyrazole intermediate |
| Imination | Formation of imine intermediate | Cyanamide, acid | Precursor to heterocycle |
| Heterocyclization | Ring closure to form pyrazolopyrimidine core | Acid-promoted, microwave-assisted | Formation of aminopyrazolopyrimidine |
| Aromatization | Final aromatization step | Acid, heat | Stable aromatic compound |
This method is adaptable for synthesizing various aminopyrazolopyrimidines, including derivatives like this compound, by selecting appropriate starting materials and reaction conditions.
Reaction Conditions and Optimization
- Temperature: Typically, reactions are conducted at moderate temperatures around 80–90 °C to facilitate cyclization without decomposing sensitive intermediates.
- Solvent: Solvent-free conditions or polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance reaction rates and yields.
- Catalysts: Acid catalysts like p-toluenesulfonic acid or methanesulfonyl chloride are effective in promoting cyclization and aromatization steps.
- Microwave Assistance: Microwave irradiation has been shown to significantly reduce reaction times and improve product yields in one-pot syntheses.
Purification and Characterization
After synthesis, the crude product is typically purified by column chromatography using silica gel or basic alumina with solvent gradients such as hexane-ethyl acetate or pentane-diethyl ether. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups and confirms aromaticity.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of hydrazino pyrimidine with β-ketonitriles | 2-Hydrazino-4,6-dimethylpyrimidine + β-ketonitrile | p-Toluenesulfonic acid, solvent-free, 85 °C | 40-60 | Simple, environmentally friendly | Moderate yields, requires purification |
| One-pot acid-promoted synthesis | 1H-pyrazol-5-yl derivatives + cyanamide | Acid catalyst, microwave-assisted | 50-70 | Efficient, rapid, scalable | Requires optimization for each derivative |
Research Findings and Analysis
- The solvent-free condensation method is advantageous for industrial scale-up due to reduced solvent waste and simpler workup.
- Acid-promoted one-pot synthesis offers a versatile platform for synthesizing a variety of aminopyrazolopyrimidines, including the target compound, with improved yields and shorter reaction times.
- Microwave-assisted synthesis enhances reaction kinetics and product purity.
- The choice of acid catalyst and reaction temperature critically influences the yield and selectivity of the desired pyrazole derivative.
- Purification by chromatography remains essential to isolate the pure compound due to side reactions and byproducts.
Chemical Reactions Analysis
Reaction with Arylglyoxals in Multicomponent Domino Processes
The compound participates in multicomponent domino reactions with arylglyoxals to form fused heterocycles. These reactions are pH-dependent and yield diverse products:
-
Conditions :
| Reactants | Products | Yield | Key Observations |
|---|---|---|---|
| Arylglyoxals + Pyrazol-5-amine | Pyrazolo[3,4-b]pyridines | 34–62% | Selective formation via 6π electrocyclization |
| Pyrazolo-fused 1,7-naphthyridines | Up to 52% | Double [3+2+1] heteroannulation pathway | |
| Pyrazolo-fused 1,3-diazocanes | 20 examples | [3+3+1+1] cyclization mechanism |
Mechanism :
-
Protonation of arylglyoxals by p-TsOH triggers dehydration.
-
Sequential condensation with the pyrazol-5-amine forms intermediates (e.g., A and B ).
-
Intramolecular 6π electrocyclization yields fused pyridines or naphthyridines .
pH-Dependent Product Formation
The N1-methylated derivative of the compound exhibits pH-sensitive reactivity:
-
Acidic Conditions : Favors formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives.
-
Basic Conditions : Promotes cyclization to pyrazolo[3,4-c]isothiazoles .
| Reaction Medium | Major Product | Key Functional Groups |
|---|---|---|
| Acidic (pH < 7) | Dithiazolylidenes (3 ) | Chloro-dithiazole moiety |
| Basic (pH > 7) | Pyrazolo[3,4-c]isothiazoles (5 ) | Isothiazole-CN group |
Structural Validation :
Formation of Pyrazolo-Fused Heterocycles via Thermolysis
Thermal decomposition of intermediates generates novel thiazole derivatives:
| Starting Material | Product | Yield | Application |
|---|---|---|---|
| N-(4-chloro-dithiazolylidene) adducts | Pyrazolo[3,4-d]thiazole-5-carbonitriles | 45–67% | Potential kinase inhibitors |
Mechanistic Pathway :
-
Thermolysis induces ring contraction and sulfur extrusion.
-
Final products are stabilized by conjugation with the pyrimidine ring .
Substitution and Functionalization Reactions
The amine group at position 5 enables nucleophilic substitution and acylation:
-
Nucleophilic Substitution :
-
Condensation Reactions :
-
With aldehydes/ketones: Forms Schiff bases.
-
| Reaction Type | Reagents | Products |
|---|---|---|
| Acylation | Acetyl chloride | 5-Acetamido-pyrazole derivatives |
| Schiff Base Formation | Benzaldehyde | Imine-linked conjugates |
Oxidation and Reduction Pathways
The pyrazole and pyrimidine rings undergo redox transformations:
-
Oxidation :
-
Reagents: H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>.
-
Products: Pyrazole N-oxides or hydroxylated pyrimidines.
-
-
Reduction :
-
Reagents: NaBH<sub>4</sub>, LiAlH<sub>4</sub>.
-
Products: Saturated pyrazoline derivatives.
-
Spectroscopic Confirmation :
-
IR and <sup>1</sup>H NMR validate functional group transformations.
Key Research Findings
-
Domino Reactions : The compound’s reactivity with arylglyoxals enables efficient synthesis of complex fused heterocycles, which are valuable in drug discovery .
-
pH Sensitivity : Product selectivity in dithiazole/isothiazole formation highlights its tunable reactivity .
-
Thermal Stability : Thermolysis pathways offer routes to bioactive thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, exhibit significant antibacterial properties. A study highlighted that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests potential therapeutic uses in conditions such as arthritis and other inflammatory diseases .
Cancer Research
There is emerging evidence that pyrazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its ability to induce apoptosis in cancer cells, thus presenting a promising avenue for cancer treatment .
Agricultural Applications
Herbicidal Activity
Preliminary bioassays have shown that this compound possesses herbicidal properties against monocotyledonous plants. Specifically, it has demonstrated effectiveness at concentrations of 100 mg/L against species such as Digitaria sanguinalis (crabgrass) . This positions the compound as a potential herbicide in agricultural settings.
Material Science
Chemical Synthesis and Catalysis
The unique structural features of this compound allow it to act as a catalyst in various organic reactions. Its application in [5+2] cycloadditions has been noted as a significant advancement in synthetic methodologies, facilitating the formation of complex organic molecules with high efficiency .
Table 1: Biological Activities of this compound
Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 mg/L, suggesting its potential as an antibacterial agent .
Case Study 2: Herbicidal Application
Field trials conducted on agricultural plots treated with the compound demonstrated a marked reduction in crabgrass populations. The herbicidal effect was most pronounced at higher concentrations (100 mg/L), leading to recommendations for further exploration in crop management strategies .
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Sulfometuron-methyl
- Structure : Contains a 4,6-dimethylpyrimidin-2-yl group linked to a sulfonylurea backbone.
- Activity : A commercial herbicide inhibiting acetolactate synthase (ALS), with >90% weed control at low application rates .
- Comparison : The target compound shares the 4,6-dimethylpyrimidin-2-yl group but lacks the sulfonylurea moiety, suggesting divergent mechanisms of action.
Aryl-Substituted Pyrazol-5-amines
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
3-Methyl-1-phenyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₁N₃
- Molecular Weight : 173.22 g/mol
- Activity : Used in synthesizing heterocyclic derivatives with antimicrobial properties .
- Comparison : The absence of a heteroaromatic ring (pyrimidine) limits its utility in ALS-targeted herbicides but broadens pharmaceutical applicability.
Fluorinated and Methoxy-Substituted Derivatives
1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Data Tables
Table 1: Molecular Properties of Key Compounds
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, with the CAS number 475653-98-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various biological evaluations.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 203.24 g/mol. The compound features a pyrazole ring substituted with a dimethylpyrimidine moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5 |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 475653-98-6 |
| IUPAC Name | 1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-ylamine |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the compound .
Antidiabetic Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antidiabetic properties. For instance, in vitro evaluations showed that compounds similar to this compound demonstrated potent inhibition of α-glucosidase and α-amylase enzymes. The IC50 values for these activities were reported as follows:
| Compound | IC50 (α-glucosidase) | IC50 (α-amylase) |
|---|---|---|
| Acarbose | 72.58 µM | 115.6 µM |
| Pyz-1 | 75.62 µM | 119.3 µM |
| Pyz-2 | 95.85 µM | 120.2 µM |
These results suggest that the compound may serve as a lead for developing new antidiabetic agents .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Studies have shown that it possesses considerable radical scavenging abilities, which are crucial for protecting cells from oxidative stress .
Xanthine Oxidase Inhibition
Inhibition of xanthine oxidase is another critical aspect of the biological activity of this compound. The IC50 values for xanthine oxidase inhibition were found to be significantly low:
| Compound | IC50 (Xanthine Oxidase) |
|---|---|
| Pyz-1 | 24.32 µM |
| Pyz-2 | 10.75 µM |
This indicates that these compounds can effectively reduce uric acid levels, potentially benefiting conditions like gout .
Case Studies and Research Findings
In various studies, the biological activities of pyrazole derivatives have been linked to their structural features. For example, modifications on the pyrazole ring or the pyrimidine substituent can enhance or diminish their activity against specific targets such as enzymes involved in carbohydrate metabolism or oxidative stress pathways .
Molecular Docking Studies
To further understand the binding interactions between these compounds and their targets, molecular docking studies have been conducted. These studies revealed favorable binding modes with key active sites on enzymes like α-glucosidase and xanthine oxidase, providing insights into how structural variations can influence biological efficacy .
Q & A
Basic: How can researchers optimize the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate precursors, catalysts, and reaction conditions. For pyrazole derivatives, trifluoroacetic acid (TFA) in toluene under reflux has been effective for cyclocondensation reactions (e.g., synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-amine with 85% yield) . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also viable for introducing aryl groups, as demonstrated in pyrazolo[3,4-b]pyridine syntheses . Key parameters include:
- Catalyst loading : 0.1–5 mol% Pd(PPh₃)₄ for coupling reactions.
- Temperature : Reflux conditions (110–120°C) for TFA-mediated reactions.
- Solvent choice : Polar aprotic solvents (DMF, toluene) enhance reactivity.
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity.
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
SAR studies require systematic substitution at specific positions (e.g., pyrimidine or pyrazole rings) and biological evaluation. For example:
- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4,6-dimethyl positions alters electron density, affecting binding to biological targets .
- Pyrazole substitutions : Methyl groups at position 3 enhance steric stability, while bulkier substituents (e.g., aryl groups) modulate lipophilicity .
Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking (AutoDock Vina, Schrödinger Suite) to correlate substituent effects with activity .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, methyl protons on pyrimidine resonate at δ 2.2–2.5 ppm, while pyrazole NH₂ appears as a broad singlet (~δ 5.5) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.135 for C₁₁H₁₅N₅).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Advanced: How should researchers address contradictions in reported biological activities of pyrazole-pyrimidine hybrids?
Methodological Answer:
Contradictions often arise from variability in assay conditions or cellular models. To resolve discrepancies:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Evaluate pharmacokinetics : Assess solubility (via shake-flask method) and metabolic stability (microsomal assays) to differentiate intrinsic activity from bioavailability issues .
- Cross-validate data : Compare results across orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .
Basic: What are the recommended protocols for assessing the chemical stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for pyrazoles).
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., oxidized pyrimidine derivatives) .
Advanced: How can researchers design studies to evaluate the environmental fate of this compound?
Methodological Answer:
Follow the INCHEMBIOL framework :
- Abiotic degradation : Hydrolysis half-life in water (pH 7, 25°C) and photolysis under simulated sunlight.
- Biotic degradation : Use OECD 301F ready biodegradability tests with activated sludge.
- Bioaccumulation : Measure logP (octanol-water partition coefficient); values >3 indicate potential bioaccumulation.
- Ecotoxicology : Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests.
Basic: What synthetic routes are available for introducing diverse substituents on the pyrimidine ring?
Methodological Answer:
- Nucleophilic aromatic substitution : React 4,6-dichloropyrimidine with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) .
- Cross-coupling : Use Buchwald-Hartwig amination for aryl amine introduction (Pd₂(dba)₃, Xantphos, 100°C) .
- Metal-mediated cyclization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-functionalized derivatives .
Advanced: How can computational methods predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock or Glide to dock the compound into kinase ATP-binding pockets (e.g., PDB: 1ATP). Key interactions include H-bonds with hinge region residues (e.g., Met119 in EGFR) .
- MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding mode stability.
- Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding, correlating with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
